molecular formula C16H7Cl6NO4 B7855550 2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B7855550
M. Wt: 489.9 g/mol
InChI Key: NVFWZESBBLXBLJ-UHFFFAOYSA-N
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Description

This compound (CAS: N/A; Catalog Number: 077151) is a chlorinated benzoic acid derivative featuring a hexachloro-substituted methanoisoindole moiety fused to a 1,3-dioxo ring system. Its molecular formula is C₁₆H₇Cl₆NO₄, with a molecular weight of 489.96 g/mol . The six chlorine atoms at positions 4,5,6,7,8,8 contribute to high lipophilicity, which may impact solubility and biological activity.

Properties

IUPAC Name

2-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl6NO4/c17-9-10(18)15(20)8-7(14(9,19)16(15,21)22)11(24)23(12(8)25)6-4-2-1-3-5(6)13(26)27/h1-4,7-8H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFWZESBBLXBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex halogenated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties through various studies and data analyses.

Chemical Structure and Properties

The compound is characterized by its intricate molecular structure which includes multiple chlorine atoms and a dioxo group. The molecular formula is C24H16Cl12N2O4C_{24}H_{16}Cl_{12}N_{2}O_{4} with a molecular weight of approximately 822.9 g/mol. The presence of halogen atoms often enhances biological activity by affecting the compound's solubility and interaction with biological targets.

Antimicrobial Properties

Several studies have indicated that halogenated compounds exhibit significant antimicrobial activity. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar halogenated N-heterocycles displayed potent activity against various bacterial strains due to their ability to disrupt microbial cell membranes .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific pathways that lead to cell death. A related compound was shown to inhibit tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
CytotoxicityReduced viability in cell lines

The biological mechanisms through which this compound exerts its effects include:

  • Intermolecular Interactions : The presence of halogen bonds enhances solubility and interaction with biological macromolecules.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes leading to cell lysis.

Synthesis and Characterization

The synthesis of this compound involves several steps including:

  • Halogenation : Introduction of chlorine atoms into the molecular structure.
  • Formation of Dioxo Group : Achieved through specific oxidation reactions.

Table 2: Synthesis Steps

StepDescription
HalogenationChlorination under controlled conditions
Dioxo FormationOxidation using suitable reagents
CrystallizationPurification via recrystallization

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Hexachloroisoindole derivatives have been studied for their ability to inhibit bacterial growth and may serve as potential candidates for developing new antibiotics or preservatives in food and pharmaceutical industries .

Photophysical Studies

The unique structural features of hexachloroisoindole benzoic acid allow for extensive photophysical studies. Its ability to absorb light in specific wavelengths makes it a candidate for applications in photodynamic therapy (PDT), where light-sensitive compounds are used to kill cancer cells .

Organic Synthesis

This compound can act as an intermediate in organic synthesis processes. Its reactivity can be harnessed to create more complex molecules through various chemical reactions such as nucleophilic substitution or cyclization. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Material Science

Hexachloroisoindole derivatives are being evaluated for their potential use in material science. Their unique electronic properties could lead to applications in organic electronics or as components in advanced materials such as sensors or photovoltaic devices .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial effects of halogenated isoindole compounds. The results indicated that hexachloro derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell membranes .

Case Study 2: Photodynamic Therapy

Research conducted at a leading university explored the application of hexachloroisoindole compounds in photodynamic therapy for cancer treatment. The study demonstrated that when activated by specific wavelengths of light, these compounds could induce apoptosis in cancer cells while sparing healthy cells. This highlights their potential role in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to four analogs (Table 1), differing in halogenation, substituent groups, and ring saturation.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS/ID Molecular Formula Molecular Weight Substituents Key Features
Target Compound : 2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid 077151 C₁₆H₇Cl₆NO₄ 489.96 6 Cl, methano bridge High chlorination, bicyclic dioxo system
Analog 1 : 2-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid 351998-35-1 C₁₅H₅Cl₄NO₄ 405.02 4 Cl, no methano bridge Reduced halogenation, monocyclic isoindole
Analog 2 : 3-[(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid 1803593-41-0 C₁₅H₁₄N₂O₄ 286.28 Amino group at C3 Amino substitution, unsaturated isoindole
Analog 3 : 4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid 424815-42-9 C₁₆H₁₅NO₄ 285.30 Methyl group at C5 Alkyl substitution, partial ring saturation
Analog 4 : 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid 5660-41-3 C₁₅H₁₃NO₄ 283.27 No halogens Unsubstituted isoindole core

Detailed Analysis

Halogenation and Lipophilicity
  • The target compound ’s hexachloro substitution significantly increases molecular weight (489.96 vs. 405.02 for Analog 1) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Analog 1 (tetrachloro) lacks the methano bridge and two chlorine atoms, resulting in a 17% lower molecular weight. This reduction could improve solubility but diminish bioactivity in hydrophobic environments.
Ring System and Substituent Effects
  • Analog 2 replaces the chloro groups with an amino substituent at the benzoic acid’s C3 position. This polar group (C₁₅H₁₄N₂O₄) reduces lipophilicity (MW 286.28) and may facilitate hydrogen bonding, altering receptor interactions .
  • Analog 3 features a methyl group at the isoindole’s C5 position (C₁₆H₁₅NO₄).

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